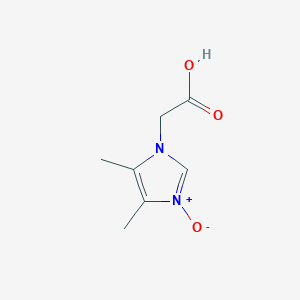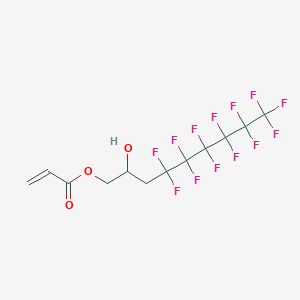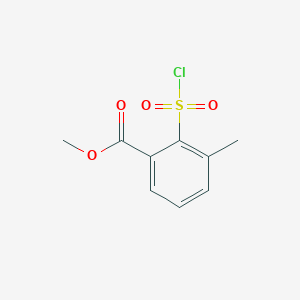![molecular formula C11H9NO4 B159603 Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate CAS No. 136818-52-5](/img/structure/B159603.png)
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Vue d'ensemble
Description
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a chemical compound. It is a substituted 1H-indole .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 . This indicates that the compound has a molecular weight of 219.2 . Physical And Chemical Properties Analysis
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a yellow solid .Applications De Recherche Scientifique
Alzheimer's Disease Imaging
A notable application of methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate derivatives is in Alzheimer's disease research. Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, including derivatives of methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate, as potential PET radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Organic Synthesis
Li (2015) conducted a study on the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, demonstrating the compound's utility in organic synthesis (Li, 2015).
Building Blocks for Derivative Synthesis
Parsons, Ghellamallah, Male, Spencer, and Grainger (2011) used methyl indole-3-carboxylate for the regioselective synthesis of methyl 5,6-dibromoindole-3-carboxylate, highlighting its role as a building block in the synthesis of various derivatives (Parsons et al., 2011).
Intramolecular Friedel–Crafts Acylation
In 2008, Li, Chang, Gao, and Gao researched the intramolecular cyclisation of methyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylic acids, an important reaction in organic chemistry (Li et al., 2008).
HIV Research
Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, and Moussa (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV inhibitors (Mayes et al., 2010).
Propriétés
IUPAC Name |
methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFSOJGHOSHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



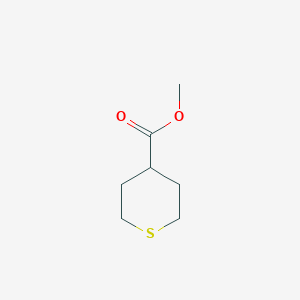
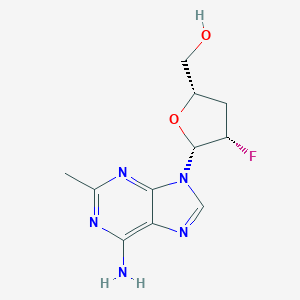
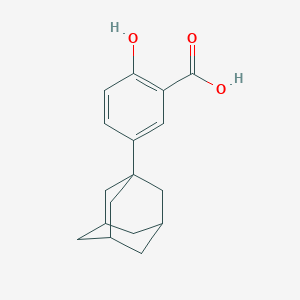
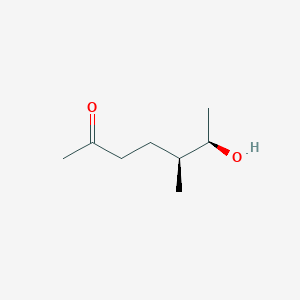
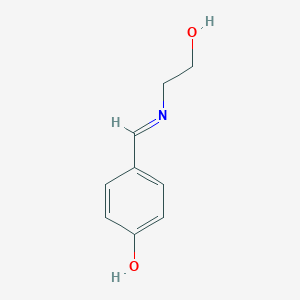
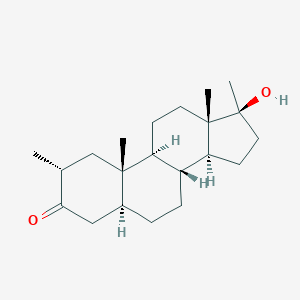
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
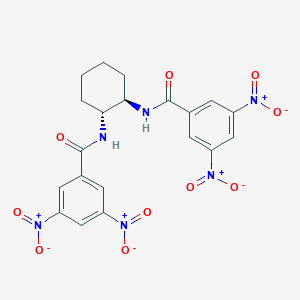
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
